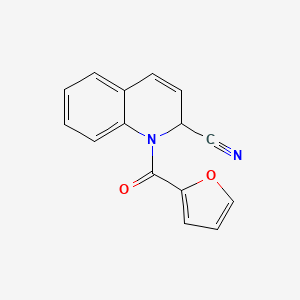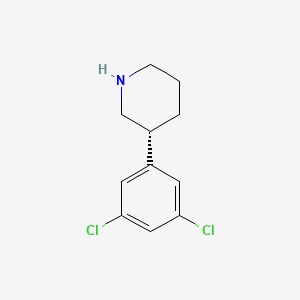
Di tert butyl cyclopropane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di tert butyl cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C13H24O4. It is a derivative of cyclopropane, featuring two tert-butyl ester groups attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di tert butyl cyclopropane-1,1-dicarboxylate can be synthesized through the esterification of cyclopropane-1,1-dicarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Di tert butyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield cyclopropane-1,1-dicarboxylic acid.
Reduction: The compound can be reduced to form cyclopropane derivatives with different functional groups.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts.
Major Products Formed
Hydrolysis: Cyclopropane-1,1-dicarboxylic acid.
Reduction: Cyclopropane derivatives with hydroxyl or alkyl groups.
Substitution: Cyclopropane derivatives with various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
Di tert butyl cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of di tert butyl cyclopropane-1,1-dicarboxylate involves its reactivity with various nucleophiles and electrophiles. The cyclopropane ring’s strain makes it susceptible to ring-opening reactions, which can lead to the formation of new compounds. The tert-butyl ester groups can undergo hydrolysis or substitution, further diversifying the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl cyclopropane-1,1-dicarboxylate: Similar structure but with ethyl ester groups instead of tert-butyl groups.
Cyclobutane-1,1-dicarboxylic acid: Similar carboxylic acid functionality but with a cyclobutane ring instead of a cyclopropane ring.
Di tert butyl 1,2-hydrazodicarboxylate: Similar ester groups but with a hydrazine moiety.
Uniqueness
Di tert butyl cyclopropane-1,1-dicarboxylate is unique due to its combination of a strained cyclopropane ring and bulky tert-butyl ester groups. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Propriétés
Formule moléculaire |
C13H22O4 |
|---|---|
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
ditert-butyl cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H22O4/c1-11(2,3)16-9(14)13(7-8-13)10(15)17-12(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
RCKWUBWMUIUJDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1(CC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B12844875.png)

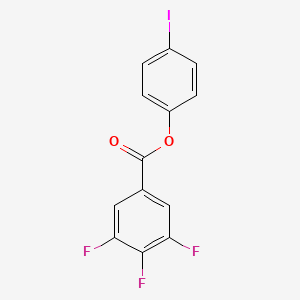
![4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine](/img/structure/B12844899.png)
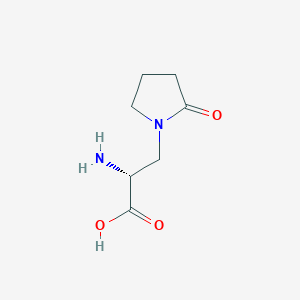
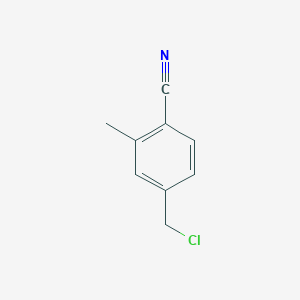
![N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide](/img/structure/B12844932.png)
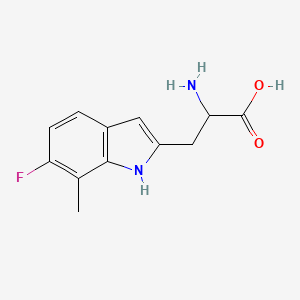
![1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B12844940.png)
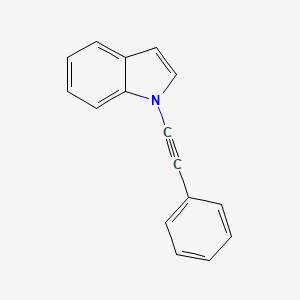
![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
![N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide](/img/structure/B12844971.png)
